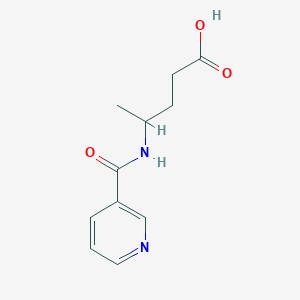![molecular formula C11H19N3O B7578197 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine, also known as MPPO, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the oxadiazole class of compounds and is a potential candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. It has also been shown to modulate the expression of certain genes and proteins that are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine in lab experiments is its wide range of biological activities. It can be used for various applications, including antimicrobial, anti-inflammatory, and anticancer studies. However, one of the limitations of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of new synthesis methods for 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine that are more efficient and environmentally friendly. Finally, the use of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of existing treatments.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine involves the reaction between 2-methylpyrazole-3-carboxaldehyde and 4-amino-2-methyl-1,2-oxazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product.
Applications De Recherche Scientifique
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as an anticancer agent. 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-7-10(4-6-15-9)12-8-11-3-5-13-14(11)2/h3,5,9-10,12H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWOUURLVRSKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)